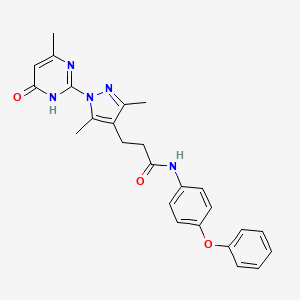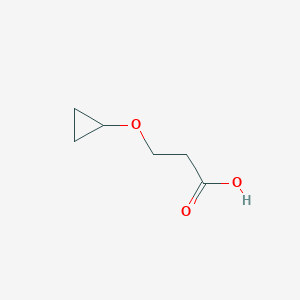![molecular formula C13H12F3NO3S B2673541 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034610-03-0](/img/structure/B2673541.png)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone” is a chemical compound with a complex structure . It’s related to the class of compounds known as 2-Thia-5-azabicyclo[2.2.1]heptanes .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through detailed spectroscopic analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some properties that could be determined include its boiling point, melting point, and density .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Transformation
- The compound has been utilized in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These lactams were shown to be precursors for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are key intermediates in drug design (Mollet et al., 2012).
Pharmaceutical Synthesis and Characterization
- It's involved in the synthesis of Schiff base derivatives from amoxicillin, demonstrating potential antibacterial and fungicidal activity. This showcases its role in creating new compounds with significant biological activities (Al-Masoudi et al., 2015).
Chemical Rearrangements and Syntheses
- The compound aids in stereoselective syntheses and rearrangements to create novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These processes are critical in the development of diverse medicinal and chemical substances (Krow et al., 2004).
Arene Hydrogenation/Transannulation
- It is involved in arene hydrogenation/transannulation reactions to produce 7-azabicyclo[2.2.1]heptane derivatives. Such chemical transformations are essential in synthesizing various pharmacologically active compounds (Longobardi et al., 2015).
Novel Bicyclic β-Lactam Synthesis
- Research indicates its use in transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, contributing to the field of bicyclic β-lactam synthesis (Leemans et al., 2010).
Generation of 2-Azabicyclo[2.1.1]hexanes
- Its derivatives are used in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are important in developing insect antifeedants and other biologically active substances (Stevens & Kimpe, 1996).
Flavin-Mediated Photocycloaddition
- The compound is used in flavin-mediated [2+2] photocycloaddition processes to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. Such photocycloadditions are crucial in organic synthesis and the creation of novel materials (Jirásek et al., 2017).
Synthesis of Bicyclic Methanones
- It's also utilized in synthesizing bicyclic methanones with antimicrobial and antioxidant properties. This exemplifies its role in the development of new compounds with potential health benefits (Thirunarayanan, 2014).
Propiedades
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c14-13(15,16)9-3-1-8(2-4-9)12(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXXMIBTJWIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)



![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
